6-Acetylnicotinonitrile

概要

説明

Molecular Structure Analysis

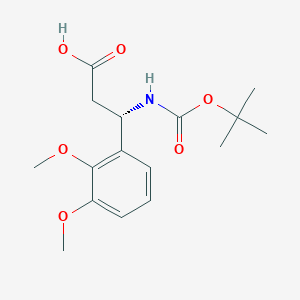

The InChI code for 6-Acetylnicotinonitrile is1S/C8H6N2O/c1-6(11)8-3-2-7(4-9)5-10-8/h2-3,5H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

6-Acetylnicotinonitrile appears as a solid and is stored at room temperature in an inert atmosphere . It is slightly soluble in water and soluble in ethanol, acetone, and chloroform.科学的研究の応用

Neonicotinoid Insecticides : 6-Acetylnicotinonitrile derivatives, including chloropyridinyl neonicotinoid insecticides, play a crucial role in crop protection and flea control. These derivatives act on insect nicotinic acetylcholine receptors and are important for integrated pest management strategies and insect resistance management programs (Jeschke et al., 2011).

Antiproliferative Activity : 6-Indolypyridine-3-carbonitrilile derivatives, synthesized from 3-acetylindole, exhibit significant antiproliferative activity against various cancer cell lines. This suggests potential applications in cancer research (El-Sayed et al., 2014).

Biotransformation and Environmental Fate : The metabolism and biotransformation of neonicotinoid insecticides like acetamiprid, which are related to 6-acetylnicotinonitrile, have been extensively studied. Understanding the environmental fate and enzymatic mechanisms of degradation of these compounds is crucial for environmental safety (Zhou et al., 2014).

Synthesis and Antioxidant Evaluation : Nicotinonitriles, synthesized through reactions involving malononitrile and other compounds, have been evaluated for their antioxidant properties. This indicates potential uses in developing antioxidant agents (Gouda et al., 2016).

Neuroscience and Neurotoxicity Studies : Neonicotinoids, structurally similar to 6-acetylnicotinonitrile, have been studied for their effects on mammalian neurons, especially in the context of neurotoxicity and brain development (Kimura-Kuroda et al., 2012).

Pharmacological and Toxicological Studies : Various studies have assessed the impact of neonicotinoids on health, including their effects on reproductive systems, brain regions, and potential immunotoxicity. These studies contribute to a better understanding of the safety profile of these compounds (Terayama et al., 2018).

Safety and Hazards

作用機序

Target of Action

It is known that nitrile-containing pharmaceuticals, like 6-acetylnicotinonitrile, have been approved by the fda for managing a broad range of clinical conditions . The nitrile group is an important functional group widely found in both pharmaceutical agents and natural products . Incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design as it can bring additional benefits including enhanced binding affinity to the target .

Mode of Action

It is known that nitrile-containing pharmaceuticals can enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .

Biochemical Pathways

It is known that the nitrile group plays a significant role in many metabolic pathways, including mitochondrial short-chain fatty acid β-oxidation and branched-chain amino acid catabolic pathways .

Pharmacokinetics

It is known that nitrile-containing pharmaceuticals can improve the pharmacokinetic profile of parent drugs .

Result of Action

It is known that nitrile-containing pharmaceuticals can enhance binding affinity to the target, which could potentially lead to more effective therapeutic outcomes .

特性

IUPAC Name |

6-acetylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-6(11)8-3-2-7(4-9)5-10-8/h2-3,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPONRCXYZPNFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303314 | |

| Record name | 6-Acetyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetylnicotinonitrile | |

CAS RN |

52689-19-7 | |

| Record name | 6-Acetyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52689-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Acetyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3037587.png)

![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037594.png)

![2-[2-(2,5-Dimethoxyanilino)-2-oxoethyl]benzenecarboxylic acid](/img/structure/B3037596.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B3037602.png)